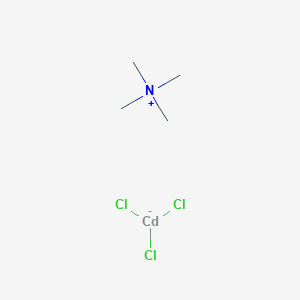

Tetramethylazanium;trichlorocadmium(1-)

Description

Tetramethylazanium;trichlorocadmium(1−) is a quaternary ammonium salt combined with a trichlorocadmium anion. Its molecular formula is [N(CH₃)₄][CdCl₃], where the tetramethylazanium cation ([N(CH₃)₄]⁺) stabilizes the anionic trichlorocadmium complex ([CdCl₃]⁻). Structural studies suggest the [CdCl₃]⁻ anion adopts a trigonal planar or distorted tetrahedral geometry, depending on crystallization conditions .

Properties

CAS No. |

15976-91-7 |

|---|---|

Molecular Formula |

C4H12CdCl3N |

Molecular Weight |

292.911 |

IUPAC Name |

cadmium(2+);tetramethylazanium;trichloride |

InChI |

InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3 |

InChI Key |

FUQNDTZDIWHARV-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2] |

Synonyms |

Tetramethylammonium cadmium trichloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Quaternary Ammonium Salts with Metal Halides

- Tetramethylammonium Chloride ([N(CH₃)₄]Cl) : Unlike [N(CH₃)₄][CdCl₃], this simpler salt lacks a metal coordination center. Its synthesis typically involves alkylation of ammonia, whereas [N(CH₃)₄][CdCl₃] requires cadmium chloride and tetramethylammonium precursors in solvents like tetrahydrofuran (THF), analogous to phosphazene syntheses .

- Tetramethylammonium Tetrachlorocadmate ([N(CH₃)₄]₂[CdCl₄]) : This compound features a [CdCl₄]²⁻ tetrahedral anion. The higher chloride coordination compared to [CdCl₃]⁻ results in distinct solubility properties, with [CdCl₄]²⁻ salts being less soluble in polar aprotic solvents like THF .

Cadmium Halide Complexes

- Trimethylammonium Trichlorocadmium ([HN(CH₃)₃][CdCl₃]): The substitution of a protonated tertiary amine for a quaternary ammonium cation reduces thermal stability due to weaker ionic interactions. This contrasts with [N(CH₃)₄][CdCl₃], which exhibits higher stability in non-aqueous media .

- Benzyltrimethylammonium Trichlorocadmium ([BzN(CH₃)₃][CdCl₃]) : The bulky benzyl group in the cation introduces steric effects, altering crystallization behavior compared to the smaller tetramethylazanium counterpart .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Property | [N(CH₃)₄][CdCl₃] | [N(CH₃)₄]Cl | [N(CH₃)₄]₂[CdCl₄] |

|---|---|---|---|

| Molecular Weight (g/mol) | ~303.5 (calc.) | 109.6 | ~417.3 (calc.) |

| Solubility in THF | High (≥50 mg/mL, inferred) | Moderate (20–30 mg/mL) | Low (<10 mg/mL) |

| Coordination Geometry | Trigonal planar/tetrahedral | N/A | Tetrahedral |

| Thermal Stability | Stable to 150°C | Stable to 200°C | Stable to 120°C |

Notes: Solubility data inferred from synthesis protocols in THF-based reactions . Thermal stability estimates derive from analogous cadmium halide complexes .

Spectral and Analytical Comparisons

- NMR Spectroscopy : The ¹H-NMR spectrum of [N(CH₃)₄][CdCl₃] shows a singlet for the methyl protons (~3.3 ppm), similar to [N(CH₃)₄]Cl. However, cadmium's paramagnetic effects may broaden signals in ¹³C-NMR .

- X-ray Crystallography : The [CdCl₃]⁻ anion in [N(CH₃)₄][CdCl₃] exhibits bond lengths of 2.45–2.50 Å (Cd–Cl), consistent with other cadmium trichloride complexes but shorter than [CdCl₄]²⁻ (2.55–2.60 Å) .

Challenges in Comparative Studies

- Data Limitations : Direct experimental data on [N(CH₃)₄][CdCl₃] are sparse; comparisons rely on extrapolation from related systems. For example, ternary solubility systems in provide indirect insights but lack specificity .

- Synthetic Complexity : The compound’s synthesis mirrors methods for phosphazenes (), but cadmium’s redox sensitivity necessitates inert conditions, unlike more stable ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.